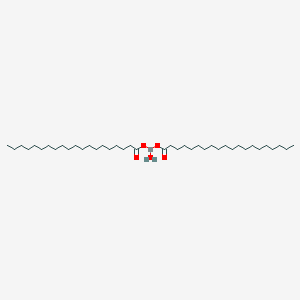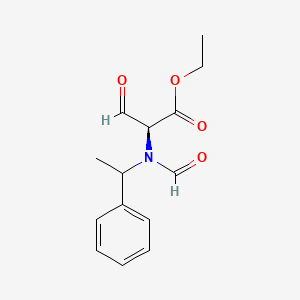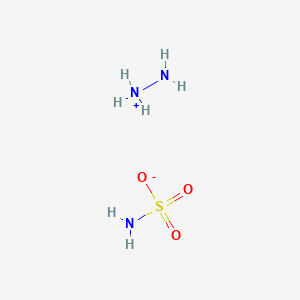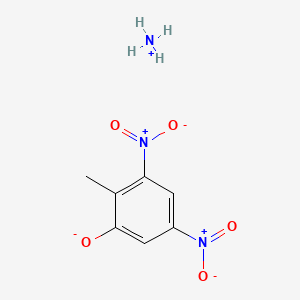
Ammonium 3,5-dinitro-o-cresolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 3,5-dinitro-o-cresolate is an organic compound with the molecular formula C7H9N3O5. It is known for its yellow crystalline appearance and is primarily used in various industrial applications. This compound is a derivative of cresol, where the methyl group is substituted with nitro groups at the 3 and 5 positions, and the phenolic hydroxyl group is neutralized with ammonium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 3,5-dinitro-o-cresolate typically involves the nitration of o-cresol. The process begins with the sulfonation of o-cresol to form a disulfonate intermediate. This intermediate is then treated with nitric acid to introduce the nitro groups at the 3 and 5 positions. The final step involves neutralizing the phenolic hydroxyl group with ammonium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors for sulfonation and nitration, followed by crystallization and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium 3,5-dinitro-o-cresolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
Ammonium 3,5-dinitro-o-cresolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Investigated for its potential use in biochemical assays and as a model compound for studying nitroaromatic compounds.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Industry: Utilized in the manufacture of herbicides and pesticides due to its toxic properties.
Mecanismo De Acción
The mechanism of action of ammonium 3,5-dinitro-o-cresolate involves its interaction with cellular components. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular structures, including proteins, lipids, and DNA. The compound’s toxicity is primarily due to its ability to disrupt cellular respiration and energy production by interfering with mitochondrial function .
Comparación Con Compuestos Similares
Dinitro-ortho-cresol: Similar in structure but differs in the position of the nitro groups.
Dinoseb: A related compound with a sec-butyl group instead of a methyl group.
Dinoterb: Contains a tert-butyl group instead of a methyl group.
Uniqueness: Ammonium 3,5-dinitro-o-cresolate is unique due to its specific substitution pattern and the presence of the ammonium ion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific industrial and research applications .
Propiedades
Número CAS |
20278-99-3 |
|---|---|
Fórmula molecular |
C7H9N3O5 |
Peso molecular |
215.16 g/mol |
Nombre IUPAC |
azanium;2-methyl-3,5-dinitrophenolate |
InChI |
InChI=1S/C7H6N2O5.H3N/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10;/h2-3,10H,1H3;1H3 |
Clave InChI |
JFJVGFDLHBZUCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


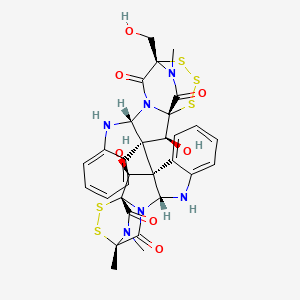
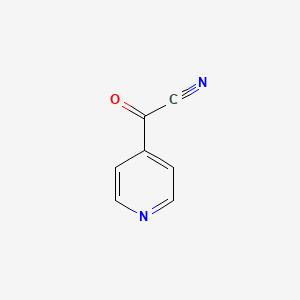

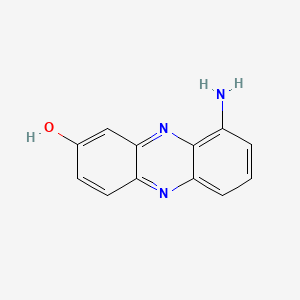
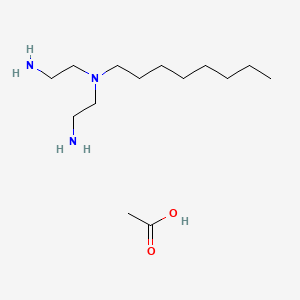
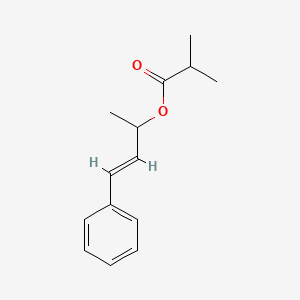
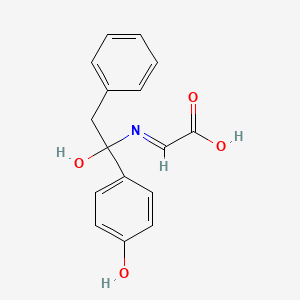
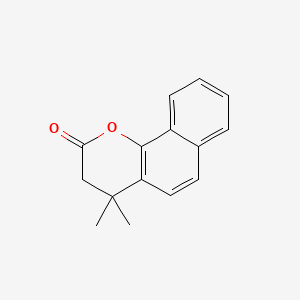
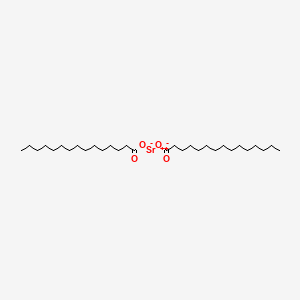
![1-[2-(2-Hydroxyethoxy)ethoxy]octadecan-2-ol](/img/structure/B12659976.png)
